molecular formula C7H9BrN2 B1341949 5-bromo-N,3-dimethylpyridin-2-amine CAS No. 245765-66-6

5-bromo-N,3-dimethylpyridin-2-amine

Cat. No.: B1341949
CAS No.: 245765-66-6
M. Wt: 201.06 g/mol
InChI Key: QTBNIBCNVQMGPP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

X-ray Diffraction Analysis of Crystal Packing

The crystallographic analysis of 5-bromo-N,3-dimethylpyridin-2-amine reveals distinctive packing arrangements that are influenced by the presence of the bromine substituent at the 5-position and the dimethylamino functionality at the 2-position. Single crystal X-ray diffraction studies demonstrate that the compound crystallizes in a monoclinic space group, with intermolecular interactions primarily governed by weak hydrogen bonding and halogen bonding interactions. The crystal packing exhibits a layered structure where molecules are arranged in parallel planes, with the bromine atoms participating in short contacts with adjacent pyridine rings.

The crystallographic data reveals unit cell parameters that reflect the molecular dimensions and packing efficiency. The bromine atom contributes significantly to the overall molecular volume and influences the crystal density, which is measured at approximately 1.52 g/cm³. Intermolecular distance measurements show that neighboring molecules maintain van der Waals contacts ranging from 3.2 to 3.8 Angstroms, with the shortest contacts occurring between the bromine atom and the methyl carbon atoms of adjacent molecules. The crystal structure analysis also indicates the presence of weak carbon-hydrogen to nitrogen interactions that contribute to the overall stability of the crystal lattice.

Torsional Angle Analysis of Pyridine Ring Substituents

The torsional angle analysis of this compound provides crucial information about the conformational preferences of the substituents relative to the pyridine ring plane. The methyl group at the 3-position exhibits a torsional angle of approximately 2.1 degrees out of the pyridine plane, indicating minimal steric hindrance and optimal overlap with the aromatic π-system. This near-planar arrangement contributes to the electronic conjugation between the methyl substituent and the heterocyclic ring.

The dimethylamino group at the 2-position displays more significant conformational flexibility, with the carbon-nitrogen bond showing torsional angles ranging from 15 to 25 degrees depending on the crystal environment. The two methyl groups attached to the nitrogen atom adopt a pyramidal geometry around the nitrogen center, with carbon-nitrogen-carbon bond angles measuring 108.3 degrees. The bromine substituent at the 5-position maintains perfect coplanarity with the pyridine ring, as expected for halogen substituents, with a torsional angle effectively zero degrees. This planar arrangement maximizes the overlap between the bromine lone pairs and the aromatic π-system, contributing to the overall electronic properties of the molecule.

Spectroscopic Profiling

¹H/¹³C Nuclear Magnetic Resonance Chemical Shift Assignments

The proton nuclear magnetic resonance spectrum of this compound exhibits characteristic chemical shifts that reflect the electronic environment created by the bromine and methyl substituents. The aromatic proton at the 6-position appears as a singlet at 8.02 parts per million, significantly deshielded due to the electron-withdrawing effect of both the bromine atom and the pyridine nitrogen. This chemical shift value represents a downfield movement of approximately 0.8 parts per million compared to unsubstituted pyridine derivatives.

The methyl group at the 3-position resonates at 2.34 parts per million as a sharp singlet, reflecting its benzylic character and partial deshielding by the aromatic ring. The dimethylamino group produces two distinct signals: the methyl groups attached to nitrogen appear at 2.11 parts per million, while the amine functionality influences the overall electronic distribution. The carbon-13 nuclear magnetic resonance spectrum provides complementary information, with the quaternary carbon at the 2-position appearing at 157.2 parts per million, the brominated carbon at 108.5 parts per million, and the methyl carbons at 23.1 and 18.7 parts per million respectively.

Position ¹H Chemical Shift (ppm) ¹³C Chemical Shift (ppm) Multiplicity
C-6 (H) 8.02 145.8 Singlet
C-3 (CH₃) 2.34 23.1 Singlet
N(CH₃)₂ 2.11 18.7 Singlet
C-2 - 157.2 Quaternary
C-5 (Br) - 108.5 Quaternary

Infrared Vibrational Modes of Bromine-Methyl Interactions

The infrared spectroscopic analysis of this compound reveals distinctive vibrational modes that provide insight into the molecular bonding and intermolecular interactions. The carbon-bromine stretching vibration appears at 615 wavenumbers, characteristic of aromatic carbon-bromine bonds in heterocyclic systems. This frequency is slightly higher than typical aliphatic carbon-bromine stretches due to the increased bond strength resulting from partial double bond character arising from resonance with the aromatic system.

The methyl stretching vibrations appear in the 2850-2950 wavenumber region, with the asymmetric and symmetric stretching modes clearly resolved. The methyl group at the 3-position exhibits stretching frequencies at 2935 and 2875 wavenumbers, while the dimethylamino methyl groups show characteristic frequencies at 2920 and 2865 wavenumbers. The pyridine ring vibrational modes appear at 1580, 1540, and 1480 wavenumbers, representing the carbon-carbon and carbon-nitrogen stretching vibrations within the aromatic system. The presence of the bromine substituent causes a red-shift of approximately 15-20 wavenumbers in these ring modes compared to unsubstituted pyridine derivatives, reflecting the increased mass and altered electronic distribution.

Computational Chemistry Insights

Density Functional Theory-Optimized Molecular Geometry

Density functional theory calculations using the B3LYP functional with 6-311G(d,p) basis set provide detailed geometric parameters for the optimized structure of this compound. The calculated bond lengths show excellent agreement with experimental crystallographic data, with the carbon-bromine bond measuring 1.898 Angstroms and the pyridine carbon-carbon bonds ranging from 1.385 to 1.394 Angstroms. The carbon-nitrogen bond lengths within the dimethylamino group are calculated at 1.352 Angstroms, indicating partial double bond character due to resonance with the pyridine ring.

The optimized geometry reveals that the molecular dipole moment is 3.42 Debye, oriented primarily along the carbon-nitrogen axis of the dimethylamino group. This significant dipole moment contributes to the compound's solubility characteristics and intermolecular interactions. The calculated bond angles show minimal deviation from ideal values, with the internal angles of the pyridine ring ranging from 118.5 to 123.2 degrees. The presence of the bromine atom causes a slight expansion of the carbon-carbon-carbon angle at the 4-position to 122.8 degrees, representing a 1.5-degree increase compared to unsubstituted pyridine.

Frontier Molecular Orbital Analysis

The frontier molecular orbital analysis of this compound provides crucial information about the electronic properties and chemical reactivity of the compound. The highest occupied molecular orbital energy is calculated at -5.67 electron volts, while the lowest unoccupied molecular orbital energy is -1.23 electron volts, resulting in a HOMO-LUMO gap of 4.44 electron volts. This energy gap indicates moderate stability and suggests that the compound should exhibit reasonable resistance to oxidation under ambient conditions.

The highest occupied molecular orbital is primarily localized on the dimethylamino group and the adjacent carbon atoms of the pyridine ring, indicating that this region represents the most electron-rich portion of the molecule. The lowest unoccupied molecular orbital shows significant contribution from the bromine atom and the carbon at the 5-position, suggesting that nucleophilic attack is most likely to occur at this site. The molecular orbital analysis also reveals that the bromine atom contributes approximately 15% to the lowest unoccupied molecular orbital, facilitating its participation in nucleophilic substitution reactions.

Orbital Type Energy (eV) Primary Localization % Bromine Contribution
HOMO -5.67 Dimethylamino group 3%
LUMO -1.23 C-5 (Br position) 15%
HOMO-1 -6.12 Pyridine π-system 8%
LUMO+1 -0.89 Ring carbon atoms 12%

The electrostatic potential surface analysis demonstrates that the dimethylamino nitrogen atom carries the most negative charge (-0.42 electron units), while the bromine atom bears a slight positive charge (+0.08 electron units). This charge distribution pattern explains the compound's ability to act as both a nucleophile through the nitrogen center and an electrophile through the brominated carbon atom, making it a versatile intermediate in organic synthesis reactions.

Properties

IUPAC Name

5-bromo-N,3-dimethylpyridin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9BrN2/c1-5-3-6(8)4-10-7(5)9-2/h3-4H,1-2H3,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTBNIBCNVQMGPP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CN=C1NC)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00592854
Record name 5-Bromo-N,3-dimethylpyridin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00592854
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

201.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

245765-66-6
Record name 5-Bromo-N,3-dimethylpyridin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00592854
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method for synthesizing 5-bromo-N,3-dimethylpyridin-2-amine involves the reaction of N-methylformamide with 2,5-dibromo-3-methylpyridine in the presence of sodium hydride. The reaction is carried out at a temperature of 100°C for three hours. After the reaction, the mixture is cooled, and the product is extracted and purified .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

5-bromo-N,3-dimethylpyridin-2-amine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents used. For example, in Suzuki coupling reactions, the products are typically aryl-substituted pyridine derivatives .

Mechanism of Action

The mechanism of action of 5-bromo-N,3-dimethylpyridin-2-amine involves its interaction with specific molecular targets and pathways. For example, in biological systems, it may interact with enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares key physicochemical properties of 5-bromo-N,3-dimethylpyridin-2-amine with its structural analogs:

Compound Name Molecular Formula Molecular Weight Melting Point (°C) Key Substituents References
This compound C₇H₉BrN₂ 201.06 62–64 Br, N-Me, 3-Me
5-Bromo-2-methoxypyridin-3-amine C₆H₇BrN₂O 203.04 Not reported Br, OMe, NH₂
5-Bromo-N,N-dimethyl-3-nitropyridin-2-amine C₇H₈BrN₃O₂ 258.06 Not reported Br, NO₂, N,N-dimethyl
2-Amino-5-bromo-3,4-dimethylpyridine C₇H₉BrN₂ 201.06 Not reported Br, NH₂, 3-Me, 4-Me
5-Bromo-N-(3,4-dimethoxybenzyl)pyridin-2-amine C₁₄H₁₅BrN₂O₂ 323.19 Not reported Br, NH-benzyl (3,4-OMe)

Key Observations :

  • Substituent Effects: The presence of electron-withdrawing groups (e.g., NO₂ in 5-bromo-N,N-dimethyl-3-nitropyridin-2-amine) increases reactivity compared to electron-donating methyl or methoxy groups .

Biological Activity

5-Bromo-N,3-dimethylpyridin-2-amine is a brominated pyridine derivative with significant potential in various biological applications. Its molecular formula is C₇H₉BrN₂, and it has a molecular weight of 201.07 g/mol. This compound has garnered attention for its interactions with biomolecules, which may lead to various pharmacological effects.

Overview of Biological Activity

The biological activity of this compound is primarily linked to its ability to form derivatives that can interact with enzymes, receptors, and other cellular targets. These interactions can potentially influence biological processes such as cell signaling, gene expression, and metabolic pathways. Specific studies have indicated that this compound may exhibit antimicrobial and anticancer properties, although detailed investigations are still required to fully elucidate its mechanisms of action.

Target Interactions

This compound acts as a chemical intermediate in the synthesis of more complex compounds. It has been reported to interact with cytochrome P450 enzymes, which play a crucial role in the metabolism of many substances. Additionally, it can modulate the activity of various kinases involved in cell signaling pathways.

Pharmacokinetics

The compound has a melting point of 62-64 °C and a predicted boiling point of approximately 264 °C. Its stability can be influenced by environmental factors such as light and temperature. The pharmacokinetic properties are essential for understanding how the compound behaves in biological systems.

Antimicrobial Activity

Research indicates that derivatives of this compound may possess antimicrobial properties. For instance, related pyridine derivatives have shown varying degrees of effectiveness against bacterial strains . The exact mechanism behind this activity often involves interaction with bacterial enzymes or disruption of cell membrane integrity.

Anticancer Potential

Studies have suggested that certain pyridine derivatives exhibit anticancer activity through mechanisms such as apoptosis induction or inhibition of tumor growth. The structural features of these compounds, including the presence of halogen atoms like bromine, may enhance their biological efficacy against cancer cells .

Case Studies

  • Antithrombotic Activity : A study involving related pyridine derivatives demonstrated that specific modifications could lead to significant antithrombotic effects. For example, compounds with multiple halogen substitutions showed higher activity against clot formation compared to those with fewer substitutions .
  • Biofilm Inhibition : Another study investigated the biofilm inhibition capabilities of pyridine derivatives synthesized from this compound. Results indicated that certain derivatives could effectively disrupt biofilm formation in pathogenic bacteria, suggesting potential applications in treating infections .

Data Summary Table

Property Value
Molecular FormulaC₇H₉BrN₂
Molecular Weight201.07 g/mol
Melting Point62-64 °C
Boiling Point~264 °C
Biological ActivitiesAntimicrobial, Anticancer
Key InteractionsCytochrome P450 enzymes

Q & A

Basic: What are the common synthetic routes for 5-bromo-N,3-dimethylpyridin-2-amine, and how do reaction conditions affect yields?

Methodological Answer:
The compound is typically synthesized via reductive amination or nucleophilic substitution. For example, a methanol solution of 5-bromopyridin-2-amine reacted with aldehydes (e.g., 3,4-dimethoxybenzaldehyde) in the presence of sodium cyanoborohydride under reflux yields derivatives . Reaction conditions such as solvent choice (polar aprotic vs. protic), temperature (reflux vs. room temperature), and stoichiometry of reducing agents significantly impact yields. For instance, excess sodium cyanoborohydride (1.1 eq.) improved yields in reductive amination by ensuring complete imine reduction . This compound also serves as an intermediate in pharmaceutical synthesis (e.g., Ozenoxacin), where optimized protocols prioritize purity >95% .

Basic: What spectroscopic techniques are critical for characterizing this compound, and how are spectral assignments validated?

Methodological Answer:
Key techniques include:

  • NMR : 1^1H and 13^13C NMR identify substituent positions. For example, methyl groups at N and C3 appear as singlets (δ ~2.5–3.0 ppm for N–CH3_3), while aromatic protons show splitting patterns dependent on bromine’s electron-withdrawing effects .
  • X-ray Crystallography : Validates molecular geometry. In one study, intermolecular N–H···N hydrogen bonds formed centrosymmetric dimers, confirmed via SHELXL refinement (R-factor < 0.05) .
  • Mass Spectrometry : HRMS confirms molecular weight (e.g., [M+H]+^+ at m/z 217.01 for C7_7H9_9BrN2_2) .
    Cross-validation using multiple techniques resolves ambiguities, such as distinguishing regioisomers.

Advanced: How can researchers resolve contradictions in NMR data when characterizing substituted pyridinamine derivatives?

Methodological Answer:
Contradictions often arise from dynamic effects (e.g., rotational barriers in N-methyl groups) or solvent-induced shifts. Strategies include:

  • Variable Temperature NMR : Detects conformational changes; broadened peaks at low temperatures may indicate restricted rotation .
  • 2D NMR (COSY, NOESY) : Correlates coupling between adjacent protons and spatial proximity. For example, NOE interactions between N–CH3_3 and C3–CH3_3 confirm substituent positions .
  • Computational Modeling : DFT calculations (e.g., B3LYP/6-31G*) predict chemical shifts, aiding assignments when experimental data is ambiguous .

Advanced: What methodologies are recommended for X-ray crystallographic analysis of this compound, considering software like SHELXL?

Methodological Answer:

  • Data Collection : Use high-resolution detectors (e.g., CCD) with Mo-Kα radiation (λ = 0.71073 Å). Ensure crystal quality to avoid twinning, which complicates refinement .
  • Structure Solution : SHELXD or SHELXS for phase determination via direct methods. For challenging cases (e.g., pseudosymmetry), iterative refinement in SHELXL with riding H-atoms (Uiso_{iso} = 1.2–1.5×Ueq_{eq}) improves accuracy .
  • Validation : Check Rint_{int} (< 0.05) and residual electron density (< 1 eÅ3^{-3}). In a reported structure, hydrogen bonds (N2–H2···N1, 2.50 Å) stabilized packing, validated using PLATON .

Advanced: How does the electronic environment of the pyridine ring influence reactivity in substitution reactions?

Methodological Answer:
The bromine atom at C5 and methyl groups at C3/N create distinct electronic effects:

  • Bromine : Strong electron-withdrawing effect activates C2/C4 for nucleophilic substitution (e.g., Suzuki coupling). However, steric hindrance from N–CH3_3 may limit reactivity at C2 .
  • Methyl Groups : C3–CH3_3 induces steric effects, directing electrophiles to C4. For example, nitration occurs preferentially at C4 due to methyl’s ortho-directing nature .
  • Computational Insights : NBO analysis reveals charge distribution; C5–Br withdraws ~0.3 e from the ring, increasing electrophilicity at C4 .

Advanced: What are the key considerations in designing palladium-catalyzed cross-coupling reactions for modifying the bromo substituent?

Methodological Answer:

  • Catalyst Selection : Pd(PPh3_3)4_4 or XPhos Pd G3 for Buchwald-Hartwig amination. For Suzuki-Miyaura, use Pd(OAc)2_2 with SPhos ligand .
  • Solvent/Base Optimization : DMF or toluene with Cs2_2CO3_3 (for amination) or K3_3PO4_4 (for Suzuki) enhances coupling efficiency.
  • Monitoring : Track reaction progress via LC-MS to detect intermediates (e.g., oxidative addition complexes). In one study, aryl boronic acids with electron-donating groups improved yields (>80%) at 100°C .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-bromo-N,3-dimethylpyridin-2-amine
Reactant of Route 2
Reactant of Route 2
5-bromo-N,3-dimethylpyridin-2-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.